molecular formula C7H16N2O4S B1664921 AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER CAS No. 58374-69-9

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER

Cat. No.: B1664921
CAS No.: 58374-69-9
M. Wt: 224.28 g/mol
InChI Key: BQMNFPBUAQPINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER is synthesized through the polymerization of ammonium acryloyldimethyltaurate monomers. The reaction typically involves the use of initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions . The polymerization process can be carried out in aqueous or organic solvents, depending on the desired properties of the final product .

Industrial Production Methods: In industrial settings, the production of ammonium acryloyldimethyltaurate involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the polymer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired molecular weight and viscosity of the polymer .

Mechanism of Action

The mechanism of action of ammonium acryloyldimethyltaurate involves its ability to form hydrogen bonds and electrostatic interactions with other molecules. This allows it to stabilize emulsions and gels by creating a network structure that traps water and other ingredients . The polymer’s high molecular weight and unique structure contribute to its effectiveness as a thickening and gelling agent .

Comparison with Similar Compounds

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER is often compared with other similar compounds, such as ammonium acryloyldimethyltaurate/VP copolymer and ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymer . These compounds share similar properties but differ in their molecular structure and specific applications. For example, ammonium acryloyldimethyltaurate/VP copolymer is known for its ability to create glossy, well-spreadable emulsions, while ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymer is used for its excellent emulsion stabilizing properties .

Conclusion

This compound is a versatile compound with a wide range of applications in various industries. Its unique properties as a thickening and gelling agent make it an essential ingredient in many formulations. The compound’s stability and effectiveness under different conditions further enhance its utility in scientific research and industrial applications.

Properties

CAS No.

58374-69-9

Molecular Formula

C7H16N2O4S

Molecular Weight

224.28 g/mol

IUPAC Name

azanium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C7H13NO4S.H3N/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);1H3

InChI Key

BQMNFPBUAQPINY-UHFFFAOYSA-N

SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+]

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+]

Appearance

Solid powder

58374-69-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium acryloyldimethyltaurate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A nitrogen purged 50 ml schlenk flask was charged with freshly distilled tris[2-(2-methoxyethoxy)-ethyl]amine (1.69 g, 5.24 mmol) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) (1.09 g, 5.24 mmol) and stirred at ambient temperature for 8 hr or until completely dissolved. Total dissolution completes formation of the AMPS-ammonium salt monomer as a transparent light amber oil in a 99% yield which was used immediately without further purification.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
AMPS ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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